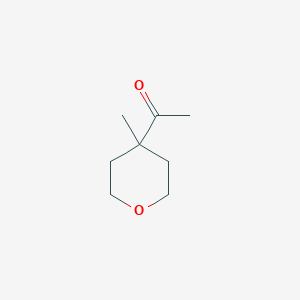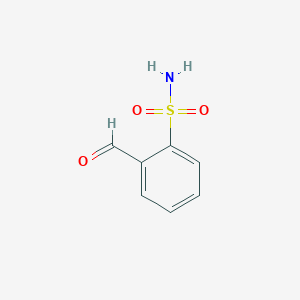
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Übersicht
Beschreibung
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, also known as 4-ADMBA, is an important synthetic intermediate used in the production of various pharmaceuticals and industrial chemicals. It is a versatile building block for the synthesis of a wide variety of molecules, including drugs, dyes, and other materials. 4-ADMBA has been the subject of numerous studies due to its unique chemical and biological properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of drugs, dyes, and other materials. It has also been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been used as a model compound for the study of the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation. By blocking the activity of these enzymes, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In one study, this compound was found to reduce inflammation and pain in rats with arthritis. In another study, this compound was found to reduce inflammation and pain in mice with colitis. Additionally, this compound has been found to reduce the levels of certain inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to synthesize. In addition, it is a versatile building block for the synthesis of a wide variety of molecules. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound has a relatively short shelf life and can be easily degraded by light and heat. Additionally, the compound can be toxic at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. For example, further studies could be conducted to better understand the mechanism of action of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of the compound. Finally, further studies could be conducted to optimize the synthesis of the compound in order to reduce its cost and increase its shelf life.
Eigenschaften
IUPAC Name |
4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCFSYVKZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)




